molecular formula C18H20N4S2 B11494983 3-ethyl-5-phenyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-ethyl-5-phenyl-7-piperidin-1-yl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11494983
M. Wt: 356.5 g/mol
InChI Key: CGIRGQFKEGUXBP-UHFFFAOYSA-N
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Description

3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that features a unique combination of thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and amidine precursors under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of critical biological pathways, making it effective against various diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-ETHYL-5-PHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE apart is its unique combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

Molecular Formula

C18H20N4S2

Molecular Weight

356.5 g/mol

IUPAC Name

3-ethyl-5-phenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H20N4S2/c1-2-22-17-14(24-18(22)23)16(21-11-7-4-8-12-21)19-15(20-17)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3

InChI Key

CGIRGQFKEGUXBP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCCCC4)SC1=S

Origin of Product

United States

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